molecular formula C10H13N5O2S B7056354 N,N-bis(cyanomethyl)-1-ethyl-2-methylimidazole-4-sulfonamide

N,N-bis(cyanomethyl)-1-ethyl-2-methylimidazole-4-sulfonamide

Cat. No.: B7056354
M. Wt: 267.31 g/mol
InChI Key: HUENEVCQLCJBHE-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-1-ethyl-2-methylimidazole-4-sulfonamide is a complex organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of cyanomethyl groups, an ethyl group, and a sulfonamide group attached to an imidazole ring. The combination of these functional groups imparts distinct chemical properties to the compound, making it a valuable subject of study in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-1-ethyl-2-methylimidazole-4-sulfonamide typically involves multi-step reactions. One common method includes the reaction of 1-ethyl-2-methylimidazole with cyanomethylating agents such as bromoacetonitrile in the presence of a base like potassium carbonate. The reaction proceeds through nucleophilic substitution, where the imidazole nitrogen attacks the electrophilic carbon of the bromoacetonitrile, resulting in the formation of the cyanomethylated product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as column chromatography and recrystallization are employed to isolate the desired compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-1-ethyl-2-methylimidazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various imidazole derivatives, substituted sulfonamides, and other heterocyclic compounds.

Scientific Research Applications

N,N-bis(cyanomethyl)-1-ethyl-2-methylimidazole-4-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-1-ethyl-2-methylimidazole-4-sulfonamide involves its interaction with specific molecular targets. The cyanomethyl groups can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonamide group can interact with metal ions or other functional groups, affecting the compound’s overall reactivity and biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-bis(cyanomethyl)-1-ethyl-2-methylimidazole-4-sulfonamide is unique due to the combination of its functional groups, which impart distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

N,N-bis(cyanomethyl)-1-ethyl-2-methylimidazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O2S/c1-3-14-8-10(13-9(14)2)18(16,17)15(6-4-11)7-5-12/h8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUENEVCQLCJBHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(N=C1C)S(=O)(=O)N(CC#N)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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